molecular formula C21H26N2O3S B2876743 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946220-83-3

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2876743
CAS No.: 946220-83-3
M. Wt: 386.51
InChI Key: YQFFKVRWFROMAI-UHFFFAOYSA-N
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Description

The compound 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 4-ethylbenzene sulfonamide moiety. Its molecular formula is C₂₂H₂₈N₂O₃S, with a molecular weight of approximately 400.54 g/mol. The ethyl group on the benzene ring and the tetrahydroquinoline core distinguish it from structurally related sulfonamides.

Properties

IUPAC Name

4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-16-7-11-19(12-8-16)27(25,26)22-18-10-9-17-6-5-13-23(20(17)14-18)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFFKVRWFROMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the isobutyryl group, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a therapeutic agent in various biological assays.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (BF22081)
  • Structure : Differs from the target compound by having 3,4-dimethyl substituents on the benzene ring instead of a single 4-ethyl group.
  • Molecular Formula : C₂₁H₂₆N₂O₃S (MW: 386.51 g/mol) .
  • Key Differences: The dimethyl groups introduce greater steric hindrance and electron-donating effects compared to the ethyl group.
(b) N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t)
  • Structure : Features a 4-methylbenzenesulfonamide group attached to a propargyl-allyloxy-substituted phenyl ring.
  • Physical Properties : Melting point = 81–82°C; IR peaks at 3257 cm⁻¹ (N–H stretch) and 1339 cm⁻¹ (S=O symmetric stretch) .
  • The allyloxy-propynyl group may confer different reactivity (e.g., susceptibility to click chemistry) compared to the ethyl group in the target compound.
(c) 4-Methyl-N-(2-Trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u)
  • Structure : Contains a trimethylsilyl-protected ethynyl group on the phenyl ring.
  • Physical Properties : Melting point = 79–80°C; IR absorption at 2151 cm⁻¹ (C≡C stretch) .
  • Comparison :
    • The silyl group enhances stability during synthesis but requires deprotection for further functionalization, unlike the ethyl group in the target compound.
    • The ethynyl group could enable conjugation strategies (e.g., biotinylation), which the ethyl substituent lacks.

Pharmacologically Active Tetrahydroquinoline Derivatives (Patent Examples)

Examples from patent literature highlight the importance of the tetrahydroquinoline scaffold in drug design:

  • Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
  • Example 24 : A pyridine-pyridazine hybrid with an adamantane group.
    • Demonstrates how bulky substituents (e.g., adamantane) can modulate pharmacokinetics .

Comparison with Target Compound :

  • The 4-ethylbenzene sulfonamide may enhance selectivity over the benzothiazole derivatives in Example 1.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C₂₂H₂₈N₂O₃S ~400.54 4-Ethyl, isobutyryl-tetrahydroquinoline N/A High lipophilicity, rigid scaffold
BF22081 C₂₁H₂₆N₂O₃S 386.51 3,4-Dimethyl, isobutyryl-tetrahydroquinoline N/A Increased steric hindrance
1t C₂₀H₂₁NO₃S 359.44 Allyloxy-propynyl, 4-methylbenzene 81–82 Click-chemistry compatibility
1u C₁₉H₂₃NO₂SSi 373.56 Trimethylsilyl-ethynyl, 4-methylbenzene 79–80 Silyl protection, IR-detectable

Biological Activity

The compound 4-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following formula:

  • Molecular Formula: C₁₈H₂₃N₃O₂S
  • Molecular Weight: 345.46 g/mol

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects. The specific compound has shown promise in cardiovascular studies and potential interactions with calcium channels.

Cardiovascular Effects

A study evaluating various benzene sulfonamides, including derivatives similar to our compound, utilized an isolated rat heart model to assess their impact on perfusion pressure and coronary resistance. The results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure, suggesting a mechanism involving calcium channel modulation .

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IIBenzene sulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001

The study reported that 4-(2-aminoethyl)benzene sulfonamide decreased perfusion pressure in a time-dependent manner compared to controls . This suggests that the compound may interact with calcium channels, influencing cardiovascular dynamics.

The proposed mechanisms for the biological activity of this compound include:

  • Calcium Channel Interaction : The compound's ability to modulate calcium channels could lead to decreased vascular resistance and altered cardiac output.
  • Antimicrobial Properties : Similar sulfonamides have demonstrated antibacterial activity, which may extend to our compound through structural similarities.

Case Studies and Research Findings

Research has indicated that compounds with similar structures to This compound exhibit significant biological activity:

  • A study on related benzene sulfonamides showed effective inhibition of bacterial growth in vitro .
  • Another investigation highlighted the cytotoxic effects of similar compounds on cancer cell lines, suggesting potential antitumor activity .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Theoretical models have been used to predict absorption, distribution, metabolism, and excretion (ADME) properties:

Table 2: Predicted Pharmacokinetic Parameters

ParameterValue
Caco-2 PermeabilityHigh
Blood-Brain Barrier PenetrationModerate
P-glycoprotein SubstrateYes

These parameters indicate favorable absorption characteristics and potential central nervous system effects .

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